Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate
- Tert-butyl 3-((3-(diethylamino)propyl)amino)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate is unique due to the presence of both aminomethyl and diethylamino groups on the pyrrolidine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C14H29N3O2 |
---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H29N3O2/c1-6-16(7-2)12-10-17(9-11(12)8-15)13(18)19-14(3,4)5/h11-12H,6-10,15H2,1-5H3 |
InChI Key |
XYPBNUADZAVHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CN(CC1CN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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